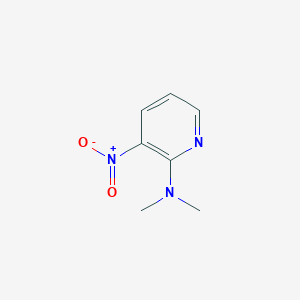

N,N-dimethyl-3-nitropyridin-2-amine

Description

Historical Context and Development

The synthesis of N,N-dimethyl-3-nitropyridin-2-amine emerged from advancements in nitropyridine chemistry during the late 20th century. Early methods for pyridine nitration, such as the use of nitric acid and sulfuric acid mixtures, were refined by Bakke and colleagues, who introduced dinitrogen pentoxide ($$ \text{N}2\text{O}5 $$) in dichloromethane or nitromethane. This method improved regioselectivity for 3-nitropyridine derivatives, enabling efficient access to substituted nitropyridines.

The compound was first synthesized via nucleophilic aromatic substitution, where 2-fluoro-3-nitropyridine reacted with dimethylamine in tetrahydrofuran (THF) and dimethylformamide (DMF) under basic conditions (potassium carbonate) at 100°C, achieving a 90% yield. Subsequent optimizations focused on solvent systems and temperature control to enhance scalability.

Significance in Nitropyridine Chemistry

This compound serves as a model substrate for studying nucleophilic aromatic substitution (SNAr) reactions. The nitro group at position 3 activates the pyridine ring for displacement by sulfur, oxygen, and nitrogen nucleophiles, while the dimethylamino group at position 2 influences regioselectivity. For example, reactions with thiols yield 3-thiopyridines, which are precursors to bioactive molecules.

Table 1: Key Reactions of this compound

The compound’s electronic properties also make it a candidate for optoelectronic materials. Its nitro group facilitates charge transfer interactions, resulting in large Stokes shifts (>100 nm) in fluorescence studies.

Classification Within Heterocyclic Compounds

This compound belongs to the class of aromatic heterocycles with one heteroatom (nitrogen). It is a six-membered ring system derived from pyridine, classified under the broader category of azines. Key subclasses include:

- Nitropyridines : Characterized by nitro substituents, which enhance electrophilicity for SNAr reactions.

- Aminopyridines : The dimethylamino group introduces steric and electronic effects that modulate reactivity.

Table 2: Classification of Heterocyclic Compounds

| Heterocycle Type | Ring Size | Heteroatoms | Example |

|---|---|---|---|

| Pyridine derivatives | 6-membered | 1 N | This compound |

| Pyrrole derivatives | 5-membered | 1 N | Pyrrole |

| Thiophene derivatives | 5-membered | 1 S | Thiophene |

Nomenclature and Chemical Identification Systems

The IUPAC name This compound reflects the substituents’ positions on the pyridine ring:

- Position 2 : Dimethylamino group ($$ \text{-N(CH}3\text{)}2 $$).

- Position 3 : Nitro group ($$ \text{-NO}_2 $$).

Table 3: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 5028-23-9 | |

| SMILES | CN(C)C1=C(C=CC=N1)N+[O-] | |

| InChI Key | HOESCRDIWBIVCL-UHFFFAOYSA-N | |

| Molecular Formula | $$ \text{C}7\text{H}9\text{N}3\text{O}2 $$ |

The compound’s spectroscopic profiles further aid identification:

Properties

IUPAC Name |

N,N-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)7-6(10(11)12)4-3-5-8-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOESCRDIWBIVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339505 | |

| Record name | N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-23-9 | |

| Record name | N,N-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of N,N-Dimethylpyridin-2-amine

One of the most common methods involves the nitration of N,N-dimethylpyridin-2-amine using a mixture of concentrated nitric acid and sulfuric acid. This method allows for selective introduction of the nitro group at the desired position on the pyridine ring.

- Reagents: Concentrated nitric acid and sulfuric acid

- Temperature: Controlled between 0–5°C to prevent over-nitration

- Yield: Typically high, often exceeding 90% with proper control of reaction parameters.

Reaction with 2-Fluoro-3-nitropyridine

Another effective route involves reacting 2-fluoro-3-nitropyridine with dimethylamine in the presence of potassium carbonate as a base in tetrahydrofuran or dimethylformamide.

- Combine 1.0 g (7.0 mmol) of 2-fluoro-3-nitropyridine with dimethylamine (4.2 ml, 8.4 mmol) and potassium carbonate (1.4 g, 10.5 mmol).

- Heat the mixture to 100°C in a sealed tube for 16 hours.

- After completion, quench with water and extract with ethyl acetate.

- Dry the organic layer over sodium sulfate and evaporate to obtain crude material.

- Purify using column chromatography.

Yield: Approximately 90% (1.05 g, 6.3 mmol) as a yellow solid.

Purification Techniques

Purification is critical to obtaining high-purity this compound:

Column Chromatography

This technique is frequently employed after synthesis to separate the desired product from unreacted materials and by-products.

- A common eluent is a mixture of ethyl acetate and hexane (e.g., 1:4 ratio).

Recrystallization

Recrystallization can also be used to enhance purity:

- Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

- Allow it to cool slowly to room temperature, then further cool in an ice bath.

- Filter to collect pure crystals.

Summary of Preparation Methods

The following table summarizes key preparation methods for this compound:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration of N,N-dimethylpyridin-2-amine | Nitric acid, sulfuric acid | 0–5°C | >90 |

| Reaction with 2-fluoro-3-nitropyridine | Dimethylamine, potassium carbonate | 100°C for 16 hours | ~90 |

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of N,N-dimethyl-3-nitropyridin-2-amine and related compounds. Research indicates that derivatives of nitropyridines exhibit selective cytotoxic effects against certain cancer cell lines. For instance, a study screened various analogs against the NCI 60 human tumor cell line panel, revealing specific compounds that showed significant growth inhibition against renal (UO-31) and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|---|

| Compound 13 | UO-31 (renal) | 96.90 |

| Compound 21 | MCF-7 (breast) | 71.42 |

| Compound 14 | MDA-MB-468 (breast) | 60.77 |

The presence of specific substituents in these compounds plays a crucial role in enhancing their selectivity and efficacy against particular cancer types .

Neuropharmacological Applications

Beyond anticancer properties, this compound has been explored for its potential in treating neurodegenerative diseases. Compounds similar to this one have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition suggests possible applications in cognitive enhancement therapies .

Table 2: Inhibitory Activity Against Acetylcholinesterase

| Compound | IC50 (µM) | Comparison with Donepezil (IC50 = 0.079 µM) |

|---|---|---|

| N,N-Dimethyl-2-(3-nitropyridinyl)-1-(p-tolyl)ethanamine | 34.81 ± 3.71 | Moderate potency |

| Other derivatives | Variable | Generally lower than donepezil |

Anticancer Activity Case Study

A significant study synthesized a series of pyrido[3,4-d]pyrimidine derivatives, including this compound, which were evaluated for their cytotoxic effects against multiple cancer cell lines. The findings indicated that certain analogs exhibited selective growth inhibition against specific cancer types while showing limited activity against others, underscoring the importance of structural features in determining biological activity .

Neuroprotective Effects Case Study

Research into similar nitropyridine derivatives revealed their potential as dual inhibitors of AChE and butyrylcholinesterase (BChE), highlighting their utility in Alzheimer's disease treatment strategies. This dual inhibition could provide therapeutic benefits in managing cognitive decline associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitropyridin-2-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. The molecular pathways involved often include electron transfer processes and interactions with nucleophilic or electrophilic sites on biomolecules.

Comparison with Similar Compounds

Substituent Position Variations

Halogen-Substituted Derivatives

Structural Modifications

Biological Activity

N,N-Dimethyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a pyridine ring, which is further substituted with dimethylamino groups. The presence of the nitro group is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, impacting enzymatic activity. Studies have shown that similar nitro compounds can inhibit enzymes by interacting with nucleophilic sites on proteins, leading to altered function or activity .

- Binding Affinity : Molecular docking studies suggest that this compound may bind to specific proteins or receptors, influencing pathways related to inflammation and cancer .

- Nitric Oxide Release : Nitro compounds often act as nitric oxide donors, which can induce vasodilation through the elevation of cyclic GMP levels in vascular smooth muscle cells .

Anticancer Activity

Research indicates that nitropyridine derivatives exhibit promising anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the structure significantly influenced the anticancer activity, with certain compounds demonstrating IC50 values in the low micromolar range against colon cancer cell lines .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Nitro compounds are known to modulate inflammatory responses by inhibiting nitric oxide production in macrophages, thereby reducing inflammation .

Antibacterial and Antifungal Properties

Compounds similar to this compound have exhibited antibacterial and antifungal activities. The presence of the nitro group is often associated with enhanced biological activity against various pathogens due to its ability to disrupt microbial cellular processes .

Case Studies and Research Findings

- Cytotoxicity Studies : A recent study assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutic agents .

- Mechanistic Insights : Research utilizing molecular docking has identified potential binding sites for this compound on target proteins involved in cancer pathways. This suggests that the compound could serve as a lead for developing new anticancer drugs .

- Inflammatory Response Modulation : In vitro studies demonstrated that certain nitro derivatives can inhibit pro-inflammatory cytokine production in macrophages, indicating their potential use as anti-inflammatory agents .

Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | <10 µM | Significant | Enzyme inhibition, NO release |

| 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine | 7.29 µM (SW1116) | Moderate | Binding to specific proteins |

| 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | Not specified | Not specified | Nucleophilic substitution reactions |

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common synthesis involves the nitration of N,N-dimethylpyridin-2-amine followed by purification via column chromatography. Key steps include:

- Reaction Conditions : Use of nitric acid/sulfuric acid mixtures for nitration at controlled temperatures (e.g., 0–5°C to prevent over-nitration).

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (e.g., 1:4 ratio) to isolate the product .

- Characterization : Validate purity using ¹H NMR (DMSO-d₆, δ 8.38 ppm for pyridinyl H, 2.97 ppm for dimethylamino CH₃) and IR (peaks at 1556 cm⁻¹ for nitro groups) .

Q. How can the molecular structure of this compound be confirmed using crystallographic tools?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in ethanol. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond angles .

- Key Metrics : Compare experimental bond lengths (e.g., C–N in nitro group ≈ 1.47 Å) and torsion angles with computational models (DFT/B3LYP) to confirm stereoelectronic effects .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent degradation or unintended nitrosamine formation .

- Hazard Mitigation : Use fume hoods, nitrile gloves, and conduct nitrosamine risk assessments (e.g., test for secondary amine reactivity with nitrosating agents like NaNO₂ under acidic conditions) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in substitution or reduction reactions?

Methodological Answer:

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂ at 1 atm) converts the nitro group to an amine, yielding N,N-dimethyl-3-aminopyridin-2-amine. Monitor progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .

- Electrophilic Substitution : The nitro group deactivates the pyridine ring, directing substituents to the meta position. Optimize conditions (e.g., SO₃H as a catalyst) for regioselective bromination .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare ¹H NMR and MS data across multiple sources. For example, if δ values for pyridinyl H vary (e.g., 8.21–8.38 ppm), confirm solvent effects (DMSO-d₆ vs. CDCl₃) and instrument calibration .

- Supplementary Techniques : Use ²D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-MS to detect trace impurities .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or cyano substituents for improved pharmacokinetics.

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.